An In-depth Technical Guide to 4-chloro-3-methylphenyl 2-nitrobenzoate
An In-depth Technical Guide to 4-chloro-3-methylphenyl 2-nitrobenzoate
Disclaimer: The compound 4-chloro-3-methylphenyl 2-nitrobenzoate is not readily cataloged in major chemical databases. This guide is a predictive analysis based on the well-established chemical principles and documented properties of its constituent precursors, 4-chloro-3-methylphenol and 2-nitrobenzoic acid. All properties and spectra are theoretical predictions intended to guide researchers.
Introduction and Core Structure
4-chloro-3-methylphenyl 2-nitrobenzoate is an aromatic ester composed of a 4-chloro-3-methylphenol moiety linked to a 2-nitrobenzoic acid moiety through an ester bond. The unique arrangement of electron-withdrawing groups (chloro and nitro) and an electron-donating group (methyl) across its dual aromatic systems suggests a compound with distinct electronic and reactive properties. Its structure makes it a compelling, albeit theoretical, candidate for investigation as a synthetic intermediate in drug discovery and materials science. This guide provides a comprehensive technical overview of its predicted properties, synthesis, and potential reactivity.
Caption: Synthesis workflow via the acyl chloride method.
Experimental Protocol (Route A):
-
Synthesis of 2-Nitrobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq). [1][2]Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases. Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure to yield crude 2-nitrobenzoyl chloride, which can be used directly or purified by distillation. [2]2. Esterification: Dissolve 4-chloro-3-methylphenol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath. Add a solution of 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise with stirring. [3]Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Route B: Steglich Esterification
This method allows for a one-pot synthesis directly from the carboxylic acid and phenol under mild, room-temperature conditions. It utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. [4][5] Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the phenol, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the phenol, yielding the final product and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. [5] Experimental Protocol (Route B):
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 eq), 4-chloro-3-methylphenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like DCM or THF. [4]2. Reagent Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.
-
Reaction and Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate (DCU) will form. Monitor the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with 1M HCl and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Predicted Spectroscopic Profile
The following spectral data are predictions based on the analysis of the molecule's functional groups and structural analogues.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (2-nitrobenzoate moiety): Four protons expected in the range of δ 7.6-8.2 ppm. The proton ortho to the nitro group will be the most downfield. Complex splitting patterns (dd, td) are expected due to ortho and meta coupling. [6] * Aromatic Protons (4-chloro-3-methylphenyl moiety): Three protons expected. A singlet (or narrow doublet) around δ 7.3-7.4 ppm (proton between Cl and O-ester), and two doublets in the δ 7.0-7.2 ppm region.
-
Methyl Protons: A singlet at approximately δ 2.3-2.4 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon (C=O): Expected around δ 164-166 ppm. [6] * Aromatic Carbons: Twelve distinct signals expected in the δ 120-150 ppm range. Carbons attached to the nitro group, chlorine, and oxygen will be significantly shifted.
-
Methyl Carbon (CH₃): Expected around δ 15-20 ppm.
-
-
Infrared (IR) Spectroscopy (ATR):
-
C=O Stretch (Ester): Strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-O Stretch (Ester): Two bands expected in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.
-
N-O Stretch (Nitro group): Two strong bands, asymmetric around 1520-1540 cm⁻¹ and symmetric around 1340-1360 cm⁻¹. [6] * C-Cl Stretch: A band in the 700-850 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): Expected at m/z 291 (for ³⁵Cl) and 293 (for ³⁷Cl) with an approximate 3:1 intensity ratio.
-
Major Fragmentation Pathways:
-
Cleavage of the ester bond to give fragments corresponding to the 2-nitrobenzoyl cation (m/z 150) and the 4-chloro-3-methylphenoxyl radical (m/z 141).
-
Loss of NO₂ from the molecular ion or fragments.
-
-
Chemical Reactivity and Potential Applications
The reactivity of 4-chloro-3-methylphenyl 2-nitrobenzoate is dictated by its key functional groups.
Caption: Predicted key reactive sites of the target molecule.
-
Ester Hydrolysis: The ester linkage is the most reactive site, susceptible to cleavage under both acidic and basic conditions to regenerate the parent phenol and carboxylic acid.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine group using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (SnCl₂/HCl). [7]This transformation yields 4-chloro-3-methylphenyl 2-aminobenzoate, a valuable precursor for synthesizing heterocycles, dyes, and pharmacologically active molecules. [7][8]* Aromatic Substitution: Further electrophilic aromatic substitution on either ring is possible but would be complex. The 2-nitrobenzoate ring is strongly deactivated, while the 4-chloro-3-methylphenyl ring is moderately activated by the oxygen and methyl groups but deactivated by the chloro group, leading to potential regioselectivity challenges.
Potential Applications:
Given its structure, 4-chloro-3-methylphenyl 2-nitrobenzoate could serve as a valuable intermediate:
-
In Drug Development: The reduction of the nitro group provides a pathway to anthranilate derivatives, which are core structures in many pharmaceuticals. The 4-chloro-3-methylphenol moiety is related to chlorocresol, a known antiseptic and preservative, suggesting that novel compounds derived from this scaffold could possess antimicrobial properties. [9][10]* In Agrochemicals: Many commercial pesticides and herbicides are built upon chlorinated and nitrated aromatic frameworks. This compound could act as a building block for new agrochemical candidates. [8]* In Materials Science: Aromatic esters are often used in the synthesis of polymers and liquid crystals. The specific substitution pattern could be explored to fine-tune material properties.
Safety and Handling
No specific toxicity data is available for 4-chloro-3-methylphenyl 2-nitrobenzoate. Therefore, precautions should be based on the properties of its precursors and related compounds.
-
Hazard Profile: Aromatic nitro compounds can be toxic and are often skin and eye irritants. [11]Chlorinated phenols are also known to be toxic and irritants. [10][12]The compound should be handled as a hazardous substance.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
Conclusion
While not a commercially available chemical, 4-chloro-3-methylphenyl 2-nitrobenzoate represents a structurally interesting synthetic target. This guide provides a robust, theory-based framework for its synthesis, characterization, and potential reactivity. The proposed synthetic routes are based on reliable and scalable organic reactions, and the predicted properties offer a solid foundation for any researcher or drug development professional interested in exploring this or similar novel chemical entities.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Liang, Y., et al. (2018). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
-
Grokipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
ChemBK. (2024). 2-Nitrobenzoyl chloride. Retrieved from [Link]
- Vorbrüggen, H. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synlett, 2008(11), 1603-1617.
-
LibreTexts Chemistry. (2023). Other Reactions of Phenol. Retrieved from [Link]
-
Chemguide. (n.d.). Some more reactions of phenol. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
- Synfacts. (2019).
-
Filo. (2025). Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of... Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]
-
Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]
-
Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]
-
YouTube. (2024). Conversion of Benzene to 2-Nitrobenzoic acid. Retrieved from [Link]
-
MFA Cameo. (2022). 4-chloro-3-methylphenol. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 10. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cameo.mfa.org [cameo.mfa.org]
